molecular formula C20H25N3O2 B2673566 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034283-28-6

4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2673566
CAS RN: 2034283-28-6
M. Wt: 339.439
InChI Key: NRJNBTLYZDGKSW-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Catalytic Protodeboronation in Organic Synthesis

4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide: can serve as a valuable building block in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (removing the boron group) has been less explored. Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the efficient conversion of boronic esters into other functional groups, expanding their synthetic utility.

Anti-Markovnikov Alkene Hydromethylation

The same catalytic protodeboronation process mentioned above allows for a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this valuable yet previously unknown reaction. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Drug Development and Imidazole Derivatives

Imidazole-containing compounds, including derivatives of 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide , have therapeutic potential. Researchers have explored their pharmacological properties, aiming to identify safe and promising drug candidates. Analyzing the ADME (absorption, distribution, metabolism, and excretion) characteristics of these compounds is crucial for early-stage drug development .

Total Synthesis of Natural Products

The protodeboronation strategy has found application in the total synthesis of natural products. For instance:

These examples highlight how 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide contributes to the synthesis of complex molecules with diverse applications .

Photoredox-Catalyzed Reduction of Radicals

In the protodeboronation process, radicals can be reduced by a photoredox catalyst, leading to deboronation. The reaction conditions involve boronic esters, lithium phenyl (PhLi), thiophenol, and an iridium catalyst. The regeneration of the initial oxidation state of the catalyst ensures efficient deboronation .

properties

IUPAC Name

4-ethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-7-5-17(6-8-19)20(24)22-14-16-9-12-23(13-10-16)18-4-3-11-21-15-18/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJNBTLYZDGKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

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